molecular formula C19H16ClN5O B2728773 6-[(4-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893925-78-5

6-[(4-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2728773
CAS RN: 893925-78-5
M. Wt: 365.82
InChI Key: IULFOOHNMUFKDN-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one, also known as CTMP, is a novel compound that has gained significant attention in the field of scientific research. CTMP is a synthetic compound that belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 6-[(4-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one have been a focal point in scientific research. For instance, researchers have developed novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines through heteroaromatization processes, which hold potential in antimicrobial applications (El-Agrody et al., 2001). Another study focused on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, highlighting the importance of π-stacking interactions in the crystal packing of such molecules (Repich et al., 2017).

Antimicrobial Activity

Research has also explored the antimicrobial properties of triazolopyrimidine derivatives. Organoiodine (III)-mediated synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines has been reported to show significant antibacterial activity against various Gram-positive and Gram-negative bacteria, some compounds demonstrating potency comparable to or greater than commercial antibiotics (Kumar et al., 2009). This highlights the potential of triazolopyrimidine compounds in developing new antibacterial agents.

Antitumor and Anticonvulsant Activities

The antitumor and anticonvulsant potentials of triazolopyrimidine derivatives have also been a subject of study. For example, certain derivatives synthesized through microwave-assisted methods have been predicted to exhibit promising anticonvulsant activity, suggesting a novel approach for the synthesis of potential anticonvulsant agents (Divate et al., 2014). Additionally, substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety has shown inhibitory effects on cancer cell growth, indicating its potential as an antitumor agent (Hafez & El-Gazzar, 2009).

Antifungal and Insecticidal Activities

Some synthesized triazolopyrimidine derivatives display moderate to weak fungicidal and insecticidal activities, offering a basis for further exploration in agricultural and pest control applications (Chen & Shi, 2008).

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-7-13(2)9-16(8-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-3-5-15(20)6-4-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFOOHNMUFKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

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